6-(6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-5-METHOXY-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
6-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorinated tetrahydroquinoline moiety, a methoxy-substituted phenyl ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and 5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one. The key steps in the synthesis may involve:
Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The coupling of the tetrahydroquinoline core with the dihydropyridazinone moiety, often facilitated by coupling agents like EDCI or DCC.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug discovery efforts targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 5-Methoxy-2-phenyl-2,3-dihydropyridazin-3-one
- 6-Fluoro-2-methylquinoline derivatives
Uniqueness
Compared to similar compounds, 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. Its fluorinated tetrahydroquinoline moiety and methoxy-substituted phenyl ring contribute to its distinct properties and applications.
Properties
IUPAC Name |
6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-8-9-15-12-16(23)10-11-18(15)25(14)22(28)21-19(29-2)13-20(27)26(24-21)17-6-4-3-5-7-17/h3-7,10-14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLZVOJOVTZAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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